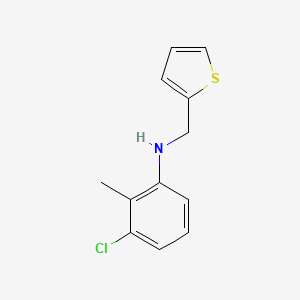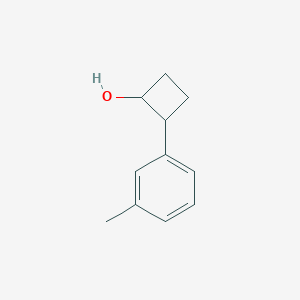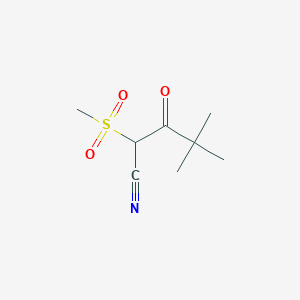![molecular formula C12H20N2S B13306902 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13306902.png)
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine is a synthetic compound with a molecular formula of C11H17N2S It is characterized by the presence of a pyrrolidine ring, a thiophene ring, and an amine group
Vorbereitungsmethoden
The synthesis of 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylthiophene and pyrrolidine.
Reaction Conditions: The key steps involve the alkylation of pyrrolidine with 5-methylthiophene under controlled conditions
Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of catalysts, and purification techniques to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrazol-3-amine and 1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]imidazole-3-amine share structural similarities.
Eigenschaften
Molekularformel |
C12H20N2S |
|---|---|
Molekulargewicht |
224.37 g/mol |
IUPAC-Name |
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-9-4-5-12(15-9)10(2)13-11-6-7-14(3)8-11/h4-5,10-11,13H,6-8H2,1-3H3 |
InChI-Schlüssel |
HDOYDFDQAZLHBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)NC2CCN(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


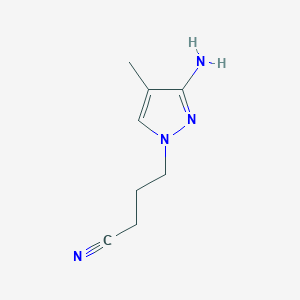
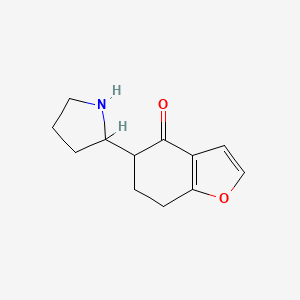
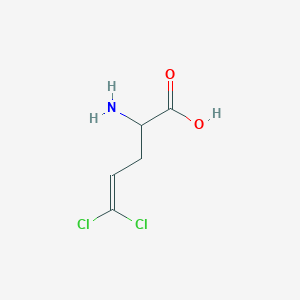
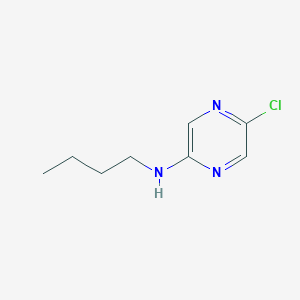
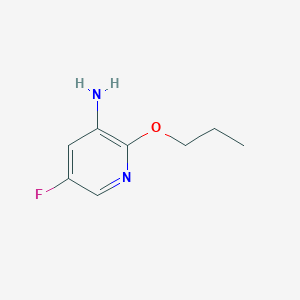

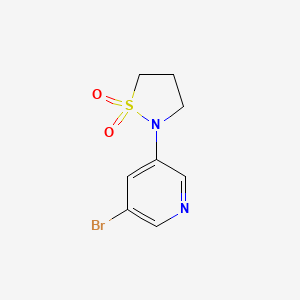
![3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)


![(Hex-5-en-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13306855.png)
